molecular formula C11H20OS B2658573 4-(Cyclohexylsulfanyl)pentan-2-one CAS No. 1339740-03-2

4-(Cyclohexylsulfanyl)pentan-2-one

Cat. No.: B2658573
CAS No.: 1339740-03-2
M. Wt: 200.34
InChI Key: WLMAXCOAEBGCOE-UHFFFAOYSA-N
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Description

4-(Cyclohexylsulfanyl)pentan-2-one is an organic compound with the molecular formula C11H20OS and a molecular weight of 200.34 g/mol It is characterized by the presence of a cyclohexylsulfanyl group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfanyl)pentan-2-one typically involves the reaction of cyclohexylthiol with 4-penten-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylsulfanyl)pentan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Compounds with different substituents replacing the cyclohexylsulfanyl group.

Scientific Research Applications

4-(Cyclohexylsulfanyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylsulfanyl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexylsulfanyl group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclohexylthio)butan-2-one
  • 4-(Cyclohexylsulfanyl)butan-2-one
  • 4-(Cyclohexylsulfanyl)hexan-2-one

Uniqueness

4-(Cyclohexylsulfanyl)pentan-2-one is unique due to its specific combination of a cyclohexylsulfanyl group and a pentan-2-one backbone. This structure imparts distinct chemical properties, such as its reactivity and potential biological activity, which differentiate it from other similar compounds.

Properties

IUPAC Name

4-cyclohexylsulfanylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMAXCOAEBGCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)SC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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